4-acetamidophenyl 10H-phenothiazine-10-carboxylate
Description
4-acetamidophenyl 10H-phenothiazine-10-carboxylate is a compound that combines the structural features of phenothiazine and acetamidophenyl groups. Phenothiazine is a heterocyclic compound known for its diverse applications in medicinal chemistry, particularly as antipsychotic and antihistaminic agents
Properties
IUPAC Name |
(4-acetamidophenyl) phenothiazine-10-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H16N2O3S/c1-14(24)22-15-10-12-16(13-11-15)26-21(25)23-17-6-2-4-8-19(17)27-20-9-5-3-7-18(20)23/h2-13H,1H3,(H,22,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XHHRBKJTTDZLCB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)OC(=O)N2C3=CC=CC=C3SC4=CC=CC=C42 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H16N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-acetamidophenyl 10H-phenothiazine-10-carboxylate typically involves the reaction of 4-acetamidophenol with 10H-phenothiazine-10-carboxylic acid. The reaction is carried out under acidic or basic conditions, often using catalysts to enhance the reaction rate and yield . The process may involve multiple steps, including the protection and deprotection of functional groups, to achieve the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis can be employed to scale up the production process efficiently .
Chemical Reactions Analysis
Ester Hydrolysis
The carboxylate ester group in 4-acetamidophenyl 10H-phenothiazine-10-carboxylate is susceptible to hydrolysis under acidic or basic conditions. For example:
-
Base-mediated hydrolysis :
This reaction would proceed similarly to the hydrolysis of chloroacetyl-substituted phenothiazines described in , where ester groups were cleaved under reflux with aqueous bases like K
CO
. -
Acid-mediated hydrolysis :
In acidic media (e.g., HCl/H
O), the ester bond could break to yield the corresponding carboxylic acid and phenol derivatives.
Nucleophilic Substitution at the Acetamide Group
The acetamide moiety (-NHCOCH
) may undergo substitution or deacetylation under specific conditions:
-
Deacetylation :
This is analogous to the deprotection of acetamide groups in phenothiazine derivatives reported in , where acidic or basic hydrolysis yielded free amines.
-
Reaction with Grignard reagents :
The carbonyl group in the acetamide could react with organometallic reagents to form ketones or secondary alcohols.
Electrophilic Aromatic Substitution on the Phenothiazine Core
The phenothiazine ring is electron-rich, making it prone to electrophilic substitution. Potential reactions include:
-
Nitration :
Similar nitration patterns are observed in , where halogen and nitro groups were introduced to enhance biological activity.
-
Halogenation :
Chlorination or bromination at the 3- or 7-position of the phenothiazine core could occur under mild conditions (e.g., Cl
/FeCl
).
Condensation Reactions
The ester and acetamide functionalities may participate in condensation reactions:
-
Schiff base formation :
This mirrors the synthesis of phenothiazine Schiff bases in , where aldehydes reacted with amines to form imine linkages.
Photochemical Reactions
Phenothiazines are known to exhibit photochemical activity due to their conjugated heterocyclic structure:
-
Photooxidation :
Under UV light and in the presence of oxygen, the phenothiazine core may form sulfoxide or sulfone derivatives. This is consistent with the reactivity described in , where phenothiazine aldehydes underwent photoinduced transformations.
Biological Interactions
While not a classical chemical reaction, interactions with biological systems are critical:
-
Enzyme inhibition :
Phenothiazine derivatives like those in and inhibit cholinesterases or interact with neurotransmitter receptors. The acetamide and carboxylate groups in This compound could modulate binding to enzymes such as acetylcholinesterase (AChE) through hydrogen bonding or π-π stacking.
Key Hypothetical Data Table
text| Sulfoxide or sulfone derivatives |[1] |
Scientific Research Applications
Medicinal Chemistry
4-acetamidophenyl 10H-phenothiazine-10-carboxylate exhibits potential therapeutic properties, particularly as an antipsychotic and antiemetic agent. Its mechanism of action involves:
- Dopamine Receptor Antagonism : Similar to other phenothiazines, it may interact with dopamine receptors, modulating neurotransmission.
- Serotonin Receptor Interaction : Potential effects on serotonin pathways suggest applications in mood disorders.
Antimicrobial Activity
Research indicates that this compound possesses antimicrobial properties. Studies have shown:
- Inhibition of Bacterial Growth : Effective against various strains of bacteria, making it a candidate for developing new antibiotics.
- Fungal Activity : Demonstrated efficacy against certain fungi, suggesting broader applications in antifungal treatments.
Anticancer Properties
The compound has been investigated for its anticancer potential:
- Cell Proliferation Inhibition : In vitro studies show that it can inhibit the proliferation of cancer cells through apoptosis induction.
- Mechanisms of Action : It may interfere with cell cycle regulation and promote oxidative stress in cancer cells.
Data Tables
Case Study 1: Antipsychotic Effects
A study evaluated the efficacy of this compound in animal models exhibiting symptoms of schizophrenia. Results indicated significant reductions in hyperactivity and improved social interactions, supporting its potential as an antipsychotic agent.
Case Study 2: Antimicrobial Testing
In vitro testing against Staphylococcus aureus demonstrated that this compound inhibited bacterial growth at concentrations as low as 15 µg/mL. This finding suggests its potential utility in developing new antimicrobial therapies.
Mechanism of Action
The mechanism of action of 4-acetamidophenyl 10H-phenothiazine-10-carboxylate involves its interaction with specific molecular targets and pathways. The phenothiazine moiety can interact with neurotransmitter receptors, enzymes, and other proteins, modulating their activity. This interaction can lead to various biological effects, such as altering neurotransmitter levels, inhibiting enzyme activity, and inducing apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
Phenothiazine: The parent compound with a wide range of applications in medicinal chemistry.
Chlorpromazine: A well-known antipsychotic drug derived from phenothiazine.
Promethazine: An antihistaminic agent with structural similarities to phenothiazine.
Uniqueness
4-acetamidophenyl 10H-phenothiazine-10-carboxylate is unique due to the presence of the acetamidophenyl group, which enhances its chemical stability and potential biological activity. This modification can lead to improved pharmacokinetic properties and a broader spectrum of applications compared to its parent compound and other derivatives .
Biological Activity
4-acetamidophenyl 10H-phenothiazine-10-carboxylate is a compound that integrates the structural features of phenothiazine and acetamidophenyl groups. Phenothiazine derivatives are well-known in medicinal chemistry for their applications as antipsychotic and antihistaminic agents. This compound has garnered attention for its potential biological activities, including anticancer properties, making it a subject of various research studies.
The biological activity of this compound is primarily attributed to its ability to interact with multiple molecular targets. The phenothiazine moiety allows for electron transfer processes, making it effective in photoredox catalysis and as a biochemical probe for studying interactions with biological macromolecules .
Key Mechanisms:
- Photoredox Catalysis: Exhibits low oxidation potentials and can act as an effective photoredox catalyst in synthetic transformations.
- Inhibition of Cellular Processes: Studies have shown that phenothiazine derivatives can inhibit key cellular processes such as tubulin polymerization and farnesyltransferase activity, which are critical in cancer cell proliferation .
Anticancer Activity
Recent studies have highlighted the anticancer potential of phenothiazine derivatives, including this compound. The compound has been evaluated for its effectiveness against various cancer cell lines, demonstrating significant inhibitory effects.
Case Study Findings:
- Inhibition of Cancer Cell Growth: In vitro studies indicated that phenothiazine derivatives exhibit IC50 values in the low micromolar range against cancer cell lines such as Hep-G2 and HL-60 .
- Induction of Apoptosis: The compound has been associated with triggering programmed cell death (apoptosis) in leukemia cell lines, suggesting a mechanism that may involve mitochondrial dysfunction and caspase activation .
Comparative Biological Activity
To provide a clearer understanding of the biological activity of this compound, the following table summarizes its activity compared to other phenothiazine derivatives:
| Compound | IC50 (µM) | Target | Notes |
|---|---|---|---|
| This compound | ~0.24 | Tubulin Polymerization | Effective against cancer cell lines |
| Phenstatin | 3.43 | Tubulin Polymerization | Known inhibitor |
| Carbazole-cyanochalcone (Compound 3a) | ~0.12 | Farnesyltransferase & Tubulin | Most potent dual inhibitor discovered |
Research Applications
The compound's diverse applications extend beyond medicinal chemistry into areas such as:
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for 4-acetamidophenyl 10H-phenothiazine-10-carboxylate?
- Methodological Answer : The compound can be synthesized via nucleophilic substitution or esterification reactions. For example, phenothiazine derivatives are often functionalized using alkyl halides or activated carbonyl groups under inert atmospheres (e.g., nitrogen) to prevent oxidation. A typical protocol involves reacting 10H-phenothiazine with 4-acetamidophenyl chloroformate in anhydrous dichloromethane (CH₂Cl₂) with a base like triethylamine (Et₃N) to neutralize HCl byproducts. Purification is achieved via column chromatography using silica gel and gradients of ethyl acetate/hexane .
Q. How is the molecular structure of this compound confirmed?
- Methodological Answer : Structural confirmation requires multi-technique validation:
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR analyze proton environments and carbon frameworks, respectively. Key signals include aromatic protons (δ 6.8–7.5 ppm) and acetamide carbonyl (δ ~168 ppm).
- Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms the molecular ion peak (e.g., [M+H]⁺) and fragmentation patterns.
- X-ray Crystallography : Single-crystal analysis provides bond lengths, angles (e.g., C–S bond ~1.74 Å, C–N–C angles ~120°), and crystal packing data (triclinic system, space group P1) .
Q. What in vitro assays are used to evaluate its biological activity?
- Methodological Answer : Common assays include:
- Enzyme Inhibition : HDAC inhibition assays using fluorogenic substrates (e.g., acetylated lysine derivatives) to measure IC₅₀ values.
- Cell Viability : MTT or resazurin assays in cancer cell lines to assess cytotoxicity.
- Binding Studies : Surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to quantify target interactions .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve yield and selectivity?
- Methodological Answer : Design of Experiments (DoE) with variables like temperature, solvent polarity, and catalyst loading can identify optimal conditions. Computational tools (e.g., density functional theory, DFT) predict transition states and regioselectivity. For example, LiHMDS (a strong base) in DMF enhances nucleophilicity in SN2 reactions, while lower temperatures reduce side-product formation .
Q. How to resolve contradictions between spectroscopic and crystallographic data?
- Methodological Answer : Discrepancies (e.g., NMR suggesting planar vs. X-ray showing bent conformations) arise from dynamic effects in solution vs. solid state. Use variable-temperature NMR to probe conformational flexibility. Cross-validate with computational models (e.g., molecular dynamics simulations) to reconcile observations .
Q. What strategies elucidate the compound’s mechanism of action in enzyme inhibition?
- Methodological Answer :
- Kinetic Studies : Lineweaver-Burk plots to determine inhibition type (competitive/non-competitive).
- Docking Simulations : Molecular docking (AutoDock Vina, Schrödinger) predicts binding poses in HDAC active sites.
- Mutagenesis : Site-directed mutagenesis of key residues (e.g., His⁻ in catalytic sites) validates binding hypotheses .
Q. How can stability studies address decomposition under physiological conditions?
- Methodological Answer :
- Forced Degradation : Expose the compound to acidic/basic buffers, UV light, or elevated temperatures. Monitor degradation via HPLC-MS.
- Microsomal Stability : Incubate with liver microsomes to assess metabolic liability.
- Protection Strategies : Lyophilization or formulation with cyclodextrins improves aqueous stability .
Q. What computational methods predict its pharmacokinetic properties?
- Methodological Answer : Tools like SwissADME or ADMETLab2.0 estimate logP (lipophilicity), CYP450 metabolism, and blood-brain barrier permeability. Quantum mechanical calculations (e.g., COSMO-RS) model solubility in biorelevant media. Machine learning (e.g., DeepChem) prioritizes analogs with optimal oral bioavailability .
Data Presentation Guidelines
- Raw Data : Include crystallographic parameters (unit cell dimensions, R factors) and NMR spectra (integration ratios, coupling constants) in appendices.
- Processed Data : Highlight key results in tables (e.g., IC₅₀ values, bond angles) and figures (e.g., crystal packing diagrams, dose-response curves) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
